molecular formula C14H10N2O2 B14135788 5-Nitro-1-phenyl-1H-indole

5-Nitro-1-phenyl-1H-indole

Cat. No.: B14135788
M. Wt: 238.24 g/mol
InChI Key: NVHTZNOEZUYKPB-UHFFFAOYSA-N
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Description

5-Nitro-1-phenyl-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a nitro group at the 5-position and a phenyl group at the 1-position of the indole ring makes this compound a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-phenyl-1H-indole can be achieved through several methods. One common approach involves the nitration of 1-phenyl-1H-indole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the indole ring .

Another method involves the cyclization of appropriate precursors. For example, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst to form the indole ring, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-1-phenyl-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-indole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1-phenyl-1H-indole is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the phenyl group increases its hydrophobicity and potential interactions with biological targets.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-nitro-1-phenylindole

InChI

InChI=1S/C14H10N2O2/c17-16(18)13-6-7-14-11(10-13)8-9-15(14)12-4-2-1-3-5-12/h1-10H

InChI Key

NVHTZNOEZUYKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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